molecular formula C20H24N2O4 B1439843 (3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylate CAS No. 333782-30-2

(3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylate

Cat. No. B1439843
CAS RN: 333782-30-2
M. Wt: 356.4 g/mol
InChI Key: SGFHXWJMYMNURF-DYVFJYSZSA-N
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Description

(3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C20H24N2O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CGRP Receptor Inhibition

  • Application : (Reginald O. Cann et al., 2012) developed a synthesis for a potent calcitonin gene-related peptide (CGRP) receptor antagonist, which is relevant in migraine treatment. The chemical structure of this compound is similar to the one inquired about, indicating potential applications in this area.

Opioid Receptor Functional Antagonism

  • Application : Research by (J. Cueva et al., 2009) found that certain analogues related to the compound showed potent kappa-opioid receptor antagonism. This suggests its potential use in developing new opioid receptor antagonists.

Peptide-like Diabetes Drug Development

  • Application : A study by (Y. Sawai et al., 2010) on a peptide-like amorphous compound with a structure resembling the inquired compound, highlights its potential in the development of diabetes medications.

Asymmetric Synthesis of Alkaloids

  • Application : The work of (Y. Hirai et al., 1992) in asymmetric syntheses of heteroyohimbine and related alkaloids, using derivatives similar to the compound , indicates its relevance in synthesizing complex natural products.

If Channel Inhibitor in Heart Treatment

  • Application : (K. Umehara et al., 2009) identified metabolites of a compound structurally similar to the inquired one, as inhibitors of the If current channel in heart, suggesting its potential in heart-related treatments.

Crystal Structure Analysis

  • Application : Studies by (N. Ullah & H. Stoeckli-Evans, 2021) on crystal structures of related compounds demonstrate the utility of such chemicals in crystallography and molecular interaction studies.

Potential in Opioid Kappa Receptor Antagonism

  • Application : Research by (James B. Thomas et al., 2003) on a kappa opioid receptor antagonist, structurally similar to the inquired compound, indicates its potential use in opioid receptor research.

properties

IUPAC Name

methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-25-14-4-5-18-16(11-14)15(8-10-22-18)19(23)6-3-13-7-9-21-12-17(13)20(24)26-2/h4-5,8,10-11,13,17,21H,3,6-7,9,12H2,1-2H3/t13-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFHXWJMYMNURF-DYVFJYSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCNC[C@@H]3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692872
Record name Methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylate

CAS RN

333782-30-2
Record name Methyl (3R,4R)-4-[3-(6-methoxy-4-quinolinyl)-3-oxopropyl]-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333782-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)piperidine-3-carboxylate

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